molecular formula C7H6N2O B1384438 1H-indazol-4-ol CAS No. 81382-45-8

1H-indazol-4-ol

Cat. No.: B1384438
CAS No.: 81382-45-8
M. Wt: 134.14 g/mol
InChI Key: MPFDHICUUKUXLG-UHFFFAOYSA-N
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Description

1H-indazol-4-ol is a heterocyclic aromatic organic compound . It consists of a fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Synthesis Analysis

The synthesis of 1H-indazoles and their N-oxides has been achieved through electrochemical methods . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material . When a reticulated vitreous carbon cathode was used, a wide range of 1H-indazole N-oxides were selectively synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C7H6N2O . Its molecular weight is 134.14 g/mol . The InChIKey of this compound is MPFDHICUUKUXLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides have been described . The electrochemical outcomes were determined by the nature of the cathode material .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 134.048012819 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Indazoles, including 1H-Indazol-4-ol, are significant in the field of chemical synthesis and medicinal chemistry. They are key heterocycles in many drugs due to their unique chemical structure and properties. The synthesis of N1-substituted 1H-indazoles through DBU-catalyzed aza-Michael reaction of indazole with enones is an efficient method. This process exhibits high yields, good substrate tolerance, and mild reaction conditions, demonstrating the versatile applications of 1H-indazoles in synthetic chemistry (Yang et al., 2016).

Medicinal Chemistry and Drug Design

1H-Indazoles are prominent in medicinal research for their diverse nitrogen-containing heterocyclic moieties. They exist in various tautomeric forms, which significantly influence their synthesis, reactivity, and biological properties. The limited natural availability of indazole and its derivatives poses challenges, yet they are crucial components in FDA-approved drugs for various cancers and other conditions (Mal et al., 2022).

Novel Synthesis Methods

Recent advancements in the synthesis of 1H-indazoles have been made through metal-free methods, highlighting the evolving techniques in producing these compounds efficiently (Counceller et al., 2008). Additionally, the construction of the 1H-indazole skeleton using [3 + 2] annulation approaches from arynes and hydrazones provides a versatile methodology for producing a variety of indazoles (Li et al., 2012).

Biological and Pharmaceutical Applications

1H-Indazoles have a broad range of biological and pharmaceutical applications. They are recognized for their anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. This highlights the potential of 1H-indazoles as building blocks for the next generation of pharmaceuticals (Gaikwad et al., 2015).

Advanced Material Applications

1H-Indazoles are also explored in material science applications. For example, 5-hydroxy-1H-indazole is investigated as a film-forming additive for high-voltage electrodes, showing its potential in enhancing the performance of lithium-ion batteries (Kang et al., 2014).

Mechanism of Action

Target of Action

1H-Indazol-4-ol is a type of indazole, a class of compounds known for their wide range of medicinal applications . Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have potential inhibitory effects on CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

Based on the known activities of similar indazole compounds, it is likely that this compound interacts with its targets (such as pi3kδ, chk1, chk2 kinases, and h-sgk) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation . Similarly, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle and DNA damage response pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of PI3Kδ, it could potentially slow down cell growth and proliferation . If it inhibits CHK1 and CHK2 kinases, it could affect the cell cycle and DNA damage response, potentially leading to cell death .

Future Directions

The potency of the electrochemical strategy for synthesizing 1H-indazoles and their N-oxides was demonstrated through the late-stage functionalization of various bioactive molecules . This makes the reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .

Biochemical Analysis

Biochemical Properties

1H-Indazol-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between this compound and COX-2 involves the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as COX-2, this compound prevents the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression . The stability and efficacy of this compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, where the beneficial effects plateau and toxic effects begin to manifest at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2, influencing the production of metabolites involved in inflammatory responses . Additionally, this compound can affect metabolic flux by inhibiting enzymes that regulate key metabolic processes . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Properties

IUPAC Name

1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFDHICUUKUXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476919, DTXSID60902753
Record name 1H-indazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81382-45-8
Record name 1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazol-4-ol
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Synthesis routes and methods I

Procedure details

500 mg (375 mmol) of 1H-indazol-4-ylamine (prepared according to J. Chem. Soc. 1955, 2412, 2419) are stirred in 10% strength sulfuric acid at 180° C. in an autoclave at intrinsic pressure overnight. The reaction solution is cooled to room temperature and neutralized with 1N sodium hydroxide solution, and the salts are filtered off. The filtrate is concentrated to dryness.
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500 mg
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Synthesis routes and methods II

Procedure details

Acetic anhydride (16.4 ml, 174 mmol), tetrabutylammonium bromide (933 mg, 2.90 mmol), potassium acetate (11.4 g, 116 mmol) and isoamyl nitrite (11.7 ml, 86.9 mmol) were added to a solution of 3-(acetylamino)-2-methylphenyl acetate (12.0 g, 57.9 mmol) in ethyl acetate (120 ml) at room temperature, and the resulting mixture was refluxed for 7 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1). Subsequently, the residue purified was dissolved in methanol (50 ml) and a 2N-aqueous sodium hydroxide solution (47.9 ml) was added thereto at room temperature and stirred for 1 hour. The methanol was distilled off under reduced pressure, and the resulting aqueous solution was adjusted to pH 4 to 5 by dropwise addition of hydrochloric acid and then extracted with acetic acid. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain 1H-indazol-4-ol (3.62 g, 47%).
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16.4 mL
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potassium acetate
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11.4 g
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11.7 mL
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12 g
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933 mg
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120 mL
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47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications of 1H-indazol-4-ol have been explored for analgesic and anti-inflammatory activity, and what is the structure-activity relationship (SAR)?

A1: Researchers have investigated various structural modifications to the this compound scaffold to enhance its analgesic and anti-inflammatory properties. Key modifications include:

  • Introduction of acetic acid moieties: Attaching acetic acid groups at the 4- and 5- positions of the indazole ring resulted in compounds with improved analgesic activity, surpassing acetylsalicylic acid and rivaling dipyrone in potency. [, ]. For instance, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) displayed notable analgesic and anti-inflammatory effects in animal models [].
  • Alkylation and substitution at the 4-position: Exploring various substituents, including amides, amines, and ethers, at the 4-position of the this compound core has yielded insights into SAR. Notably, amides (3 and 4) and amines (7) demonstrated promising analgesic profiles in mice [].
  • Variation of the amine side chain: Modifying the length and substitution pattern of the amine side chain attached to the 4-position impacted the compounds' activity. For example, both ethanamines (7) and propanamines (8) exhibited local anesthetic effects [].

Q2: What in vivo studies have been conducted to evaluate the analgesic and anti-inflammatory effects of this compound derivatives?

A: The analgesic activity of several this compound derivatives has been assessed in mice using standard models like the hot plate test or tail-flick test [, ]. Specifically:

  • Compounds with amide (3 and 4) and amine (7) substituents at the 4-position demonstrated notable analgesic effects [].
  • 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) exhibited superior analgesic activity compared to acetylsalicylic acid and comparable potency to dipyrone [].
  • Compounds containing an acetic acid group at the 4-position (4) displayed moderate anti-inflammatory activity [].
  • 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) exhibited significant anti-inflammatory effects in this model [].

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